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Compound of Interest

Compound Name: Tivozanib hydrate

Cat. No.: B560398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target molecular effects of
Tivozanib hydrate, a potent and selective vascular endothelial growth factor receptor
(VEGFR) tyrosine kinase inhibitor. While highly selective for its primary targets, Tivozanib
exhibits a range of off-target activities that are crucial to understand for a complete safety and
efficacy profile. This document summarizes quantitative data on its kinase inhibition profile,
details relevant experimental protocols, and visualizes key signaling pathways and workflows to
support further research and drug development.

Quantitative Analysis of Tivozanib's Kinase
Inhibition Profile

Tivozanib is recognized for its high potency against VEGFR-1, -2, and -3. However,
comprehensive kinase profiling reveals inhibitory activity against a broader spectrum of
kinases, particularly at higher concentrations. The following tables summarize the in vitro
inhibitory activity of Tivozanib against its primary targets and a range of off-target kinases.

Table 1: Inhibitory Activity of Tivozanib against Primary VEGFR Targets
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Target IC50 (nM) Reference(s)
VEGFR-1 (Flt-1) 0.21, 30 [1]12]
VEGFR-2 (KDR/Flk-1) 0.16, 6 [1]

VEGFR-3 (Flt-4) 0.24, 15 [1]

Table 2: Off-Target Kinase Inhibition Profile of Tivozanib

Percent Inhibition

Off-Target Kinase IC50 (nM) (%) @ Reference(s)
Concentration
c-Kit 78 >50% @ 10 nM [1]
PDGFR-a 40 [1]
PDGFR-f 49 [1]
EphB2 24 (2]
BRK 48 >50% @ 100 nM [1]
Tie2 78 [2]
JAK3 >50% @ 10 nM [1]
CSF1R >50% @ 10 nM [1]
Abll >50% @ 10 nM [1]

Multiple Kinases

39 kinases inhibited

1
by = 50% @ 100 nM [

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of

Tivozanib's molecular interactions.
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In Vitro Biochemical Kinase Inhibition Assay
(Radiolabeled ATP Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by
measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

Recombinant human kinase (e.g., c-Kit, PDGFR-[3)
» Kinase-specific substrate peptide or protein
» Tivozanib hydrate, serially diluted in DMSO

« Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCI2, 0.5 mM EGTA, 0.1% [3-
mercaptoethanol)

e [y-32P]JATP or [y-33P]ATP
o Unlabeled ATP

e Phosphocellulose filter plates (e.g., P81)

0.5% Phosphoric acid

Scintillation counter

Procedure:

o Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase
reaction buffer.

o Add serially diluted Tivozanib or DMSO (vehicle control) to the reaction mixture and incubate
for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound
binding.

« Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP (final
concentration typically at or near the Km for ATP).
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Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot a portion of the reaction mixture onto a phosphocellulose filter plate. The
phosphorylated substrate will bind to the filter, while unincorporated ATP will not.

Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [y-32P]ATP.
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each Tivozanib concentration relative to the vehicle
control and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5][6]

[7]

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay

This is a non-radioactive, high-throughput assay that measures kinase activity based on
fluorescence resonance energy transfer (FRET).

Materials:

Recombinant human kinase

Biotinylated kinase substrate

Tivozanib hydrate, serially diluted in DMSO
Kinase reaction buffer

ATP

HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and
streptavidin-XL665.

HTRF-compatible microplate reader
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Procedure:

Dispense serially diluted Tivozanib or DMSO into the wells of a microplate.

Add the kinase and biotinylated substrate to the wells and incubate to allow for compound
binding.

Initiate the kinase reaction by adding ATP.

Incubate the reaction for a specific time at room temperature.

Stop the reaction and initiate detection by adding the HTRF detection reagents in a buffer
containing EDTA. The europium-labeled antibody will bind to the phosphorylated substrate,
and the streptavidin-XL665 will bind to the biotin moiety of the substrate.

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection
reagents to bind.

Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at
620 nm and 665 nm).

The ratio of the emission at 665 nm to 620 nm is proportional to the amount of
phosphorylated substrate. Calculate the percent inhibition and IC50 values as described for
the radiometric assay.[8][9][10][11][12]

Visualization of Off-Target Signhaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways affected by Tivozanib's off-target interactions.
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Caption: Tivozanib's off-target inhibition of the c-Kit signaling pathway.
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Caption: Tivozanib's off-target inhibition of the PDGFR-[3 signaling pathway.
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Caption: A logical workflow for characterizing Tivozanib's off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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